Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside
Overview
Description
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside is a chemical compound with the molecular formula C18H22O8. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the hydroxyl groups at positions 4 and 6 are protected by a benzylidene group. This compound is often used as an intermediate in the synthesis of various complex carbohydrates and glycosides.
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate for the preparation of different sugars .
Mode of Action
It is known to be used as an intermediate in the synthesis of various sugars
Biochemical Pathways
Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may play a role in carbohydrate metabolism.
Result of Action
Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may have an impact on the synthesis of these sugars.
Action Environment
It is known that the compound is stable at room temperature in continental us .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 4 and 6 of the glucopyranoside are protected using benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.
Acetylation: The hydroxyl groups at positions 2 and 3 are acetylated using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The acetyl groups can be substituted with other acyl groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Acylating agents like acetic anhydride or other acyl chlorides.
Major Products Formed
Hydrolysis: Yields the parent glucopyranoside.
Oxidation: Produces oxidized derivatives with additional functional groups.
Substitution: Forms various acylated or functionalized glucopyranosides.
Scientific Research Applications
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with benzyl groups instead of acetyl groups.
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: Fully acetylated derivative without the benzylidene protection.
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Lacks acetyl groups at positions 2 and 3
Uniqueness
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside is unique due to its specific combination of acetyl and benzylidene protective groups, which provide selective protection and reactivity. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Properties
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-KHVLVAFSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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